molecular formula C22H32N2O4 B5081271 1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-2-azonanone

1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-2-azonanone

Katalognummer: B5081271
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: IVYFZCPCOIOARL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-2-azonanone, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Wirkmechanismus

AZD-9291 selectively binds to the ATP-binding site of 1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-2-azonanone, inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
AZD-9291 has been shown to have a favorable safety profile, with minimal toxicity in preclinical and clinical studies. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Vorteile Und Einschränkungen Für Laborexperimente

The use of AZD-9291 in lab experiments offers several advantages, including its high potency and specificity for 1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-2-azonanone, as well as its ability to inhibit T790M mutant this compound. However, its high cost and limited availability may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the study of AZD-9291, including the development of combination therapies with other targeted agents or immunotherapies, the investigation of its use in early-stage NSCLC, and the exploration of its potential in other 1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-2-azonanone-driven cancers. Additionally, further research is needed to better understand the mechanisms of resistance to AZD-9291 and to develop strategies to overcome it.
In conclusion, AZD-9291 is a promising third-generation this compound TKI that has demonstrated efficacy in the treatment of NSCLC with T790M mutation. Its high potency and specificity make it a valuable tool for lab experiments, and its favorable safety profile and pharmacokinetic properties make it a promising candidate for further clinical development. Further research is needed to fully understand its mechanisms of action and to explore its potential in other cancers.

Synthesemethoden

AZD-9291 is synthesized through a multistep process that involves the reaction of 4-(2-methoxyphenoxy)-1-piperidine with 2-chloroethyl isocyanate, followed by cyclization with 1,6-diaminohexane. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

AZD-9291 has been extensively studied for its potential use in the treatment of NSCLC. In preclinical studies, it has been shown to be effective against both wild-type 1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-2-azonanone and T790M mutant this compound, which is resistant to first- and second-generation this compound TKIs. Clinical trials have demonstrated its efficacy in patients with advanced NSCLC with T790M mutation.

Eigenschaften

IUPAC Name

1-[2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl]azonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-27-19-9-6-7-10-20(19)28-18-12-15-23(16-13-18)22(26)17-24-14-8-4-2-3-5-11-21(24)25/h6-7,9-10,18H,2-5,8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYFZCPCOIOARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCN(CC2)C(=O)CN3CCCCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.